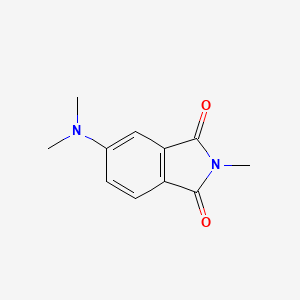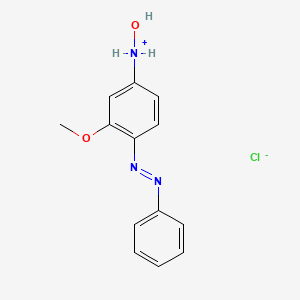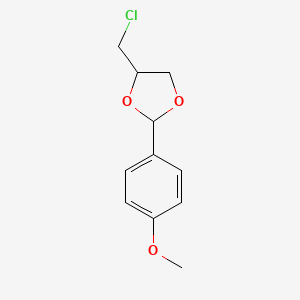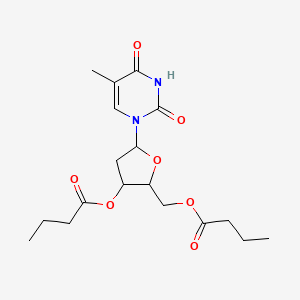
1H-Isoindole-1,3(2H)-dione, 5-(dimethylamino)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 5-(dimethylamino)-2-methyl- is a heterocyclic compound that belongs to the isoindole family Isoindoles are known for their diverse biological activities and are found in various natural products and bioactive compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 5-(dimethylamino)-2-methyl- can be achieved through several methods. One common approach involves the cyclization of acetylenic compounds under gold-catalyzed conditions. For instance, the cycloisomerization of acetylenic compounds in the presence of Ph3PAuNTf2 catalyst, followed by a [1,5]-hydride migration and Diels-Alder reaction, can yield the desired isoindole derivative . Another method involves the intramolecular α-arylation of amino esters, which can be catalyzed by palladium or other transition metals .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 5-(dimethylamino)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydroisoindole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydroisoindoles, and various substituted isoindole derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione, 5-(dimethylamino)-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 5-(dimethylamino)-2-methyl- involves its interaction with specific molecular targets. For instance, as a CK2 inhibitor, it binds to the ATP-binding site of the kinase, thereby inhibiting its activity . This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are also potent CK2 inhibitors and share similar structural features with 1H-Isoindole-1,3(2H)-dione, 5-(dimethylamino)-2-methyl-.
Dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-ones: Another class of CK2 inhibitors with a different core structure but similar biological activity.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 5-(dimethylamino)-2-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethylamino and methyl substituents contribute to its distinct reactivity and interaction with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
2307-01-9 |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
5-(dimethylamino)-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C11H12N2O2/c1-12(2)7-4-5-8-9(6-7)11(15)13(3)10(8)14/h4-6H,1-3H3 |
InChI-Schlüssel |
KSEJNTBYAJRFMU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-Phenyl-2-[[5-phenyl-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B14163363.png)

![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14163374.png)
![N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan](/img/structure/B14163380.png)

![2-amino-1-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14163394.png)
![1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene](/img/structure/B14163396.png)

![2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline](/img/structure/B14163398.png)


![3-Pyridinecarbonitrile, 5-fluoro-2-[[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]amino]-6-[(1-methyl-1H-imidazol-4-yl)amino]-](/img/structure/B14163411.png)


